1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound notable for its unique structure and potential biological activities. It is classified within the pyrazolo[3,4-d]pyrimidinone class, which is characterized by a fused ring system containing both pyrazole and pyrimidine moieties. The presence of a fluorophenyl group and an indolinyl substituent contributes to its distinctive chemical properties and potential applications in medicinal chemistry.
The synthesis of 1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves several key steps:
The optimization of these synthetic routes is crucial for achieving high yields and purity levels suitable for research applications.
The molecular structure of 1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be described using its molecular formula . Key structural features include:
The compound's InChI string is InChI=1S/C21H18FN5O2/c22-17-6-5-15(23)19(25)20(17)24-21(30)29(26-19)14-18(28)16(27)12-11-13(14)9-10-8-7-4-3-2/h3-6,9-10,12,14H,7-8,11,13H2,1H3
.
1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.
The mechanism of action for 1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain enzymes or receptors due to its structural features that allow for effective binding. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways relevant to disease processes.
The physical and chemical properties of 1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
The compound has several potential scientific uses:
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5